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Compound of Interest

Compound Name: Tin (IV) Isopropoxide

Cat. No.: B8806217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tin (IV) isopropoxide (Sn(OPr)₄), also known as tetraisopropyl stannate, is a metal alkoxide

that serves as a key precursor in the synthesis of various tin-based materials, including tin

oxide (SnO₂) nanoparticles and thin films for applications in gas sensors, transparent

conductive coatings, and catalysis. A thorough understanding of its molecular structure and

purity is paramount for controlling the properties of the resulting materials. This technical guide

provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance

(NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—used to characterize tin (IV)
isopropoxide. This document outlines detailed experimental protocols, data interpretation, and

the logical framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and purity of tin (IV)
isopropoxide by providing detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the isopropoxide ligands.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
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Due to the moisture-sensitive nature of tin (IV) isopropoxide, all sample preparation must be

conducted under an inert atmosphere (e.g., in a glovebox) using dry, deuterated solvents.

Glassware: Ensure all glassware (NMR tube, pipettes, vials) is thoroughly dried in an oven at

>100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

Solvent: Use anhydrous deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆). The choice of

solvent can slightly influence the chemical shifts.

Sample Concentration: Prepare a dilute solution of tin (IV) isopropoxide (approximately 1-

5% v/v) in the chosen deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or

higher is recommended.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise

ratio.

Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is

appropriate.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of ¹³C.
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Relaxation Delay: A delay of 2-5 seconds is recommended.

Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is

suitable.

Data Presentation: NMR Chemical Shifts
Disclaimer: Experimental NMR data for tin (IV) isopropoxide is not readily available in the

public domain. The following data is analogous, based on the closely related and well-

characterized titanium (IV) isopropoxide, and serves as an expected reference. Actual chemical

shifts for tin (IV) isopropoxide may vary.

Table 1: Expected ¹H NMR Chemical Shifts for Tin (IV) Isopropoxide (Analogous to Ti(OPr)₄)

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH- (methine) ~4.3 - 4.6 Septet ~6.0

-CH₃ (methyl) ~1.2 - 1.4 Doublet ~6.0

Table 2: Expected ¹³C NMR Chemical Shifts for Tin (IV) Isopropoxide (Analogous to Ti(OPr)₄)

Carbon Expected Chemical Shift (δ, ppm)

-CH- (methine) ~75 - 78

-CH₃ (methyl) ~25 - 28

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations. For tin (IV) isopropoxide, FT-IR is primarily used to confirm the presence

of the isopropoxide ligands and the Sn-O bonds.

Experimental Protocol: FT-IR
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Sample Preparation:

Tin (IV) isopropoxide is a liquid and can be analyzed neat.

Attenuated Total Reflectance (ATR): This is the simplest method. A small drop of the neat

liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Transmission (Salt Plates): A thin film of the liquid can be pressed between two IR-

transparent salt plates (e.g., NaCl or KBr). This method requires careful handling to avoid

moisture contamination.

Instrumentation and Data Acquisition:

Spectrometer: A standard FT-IR spectrometer is used.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal or salt plates should

be recorded and subtracted from the sample spectrum.

Data Presentation: FT-IR Vibrational Frequencies
Disclaimer: Specific FT-IR peak assignments for tin (IV) isopropoxide are not widely

published. The data presented below is based on the analysis of similar metal alkoxides, such

as titanium (IV) isopropoxide, and general infrared correlation tables.

Table 3: Expected FT-IR Vibrational Frequencies for Tin (IV) Isopropoxide
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Wavenumber (cm⁻¹) Vibrational Mode Description

2970 - 2850 C-H stretch
Aliphatic C-H stretching of the

methyl and methine groups.

1465 - 1450 C-H bend
Asymmetric bending of the

methyl groups.

1380 - 1370 C-H bend
Symmetric bending (umbrella

mode) of the methyl groups.

1170 - 1120 C-O stretch
Stretching of the C-O bond in

the isopropoxide ligand.

~1000 C-C stretch Skeletal C-C stretching.

600 - 500 Sn-O stretch

Stretching of the tin-oxygen

bond. This is a key diagnostic

peak.

Visualization of Experimental Workflows and
Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for

spectroscopic analysis and the logical process of structural confirmation.
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Sample Preparation (Inert Atmosphere)

Spectroscopic Analysis

Data Processing and Interpretation
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FT-IR
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Process NMR Spectra
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NMR Evidence

FT-IR Evidence

¹H NMR:
- Septet (~4.5 ppm)

- Doublet (~1.3 ppm) Presence of Isopropoxide Ligands

¹³C NMR:
- Methine C (~76 ppm)
- Methyl C (~26 ppm)

Confirmed Structure:
Tin (IV) Isopropoxide

Sn(OCH(CH₃)₂)₄

C-H stretches
(2970-2850 cm⁻¹)

C-O stretch
(1170-1120 cm⁻¹)

Sn-O stretch
(600-500 cm⁻¹)

Presence of Sn-O Bond
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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